![molecular formula C8H18ClN3 B13098400 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C8H20Cl3N3. It is a trihydrochloride salt form of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine. This compound is known for its unique structure and properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diamines with aldehydes or ketones, followed by hydrochloride salt formation. The reaction conditions often require an inert atmosphere and room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine: A closely related compound with similar structure but different salt form.
Octahydro-1H-pyrazino[1,2-a]pyrazine: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the trihydrochloride salt form.
Propiedades
Fórmula molecular |
C8H18ClN3 |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H17N3.ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;/h8-9H,2-7H2,1H3;1H |
Clave InChI |
BTIDVEJSFVZMDF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2CCNCC2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


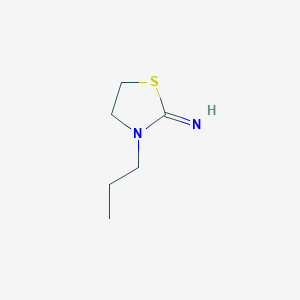
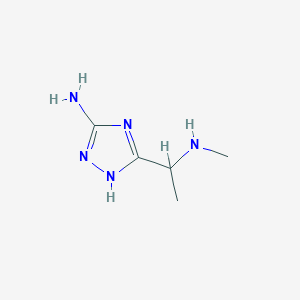

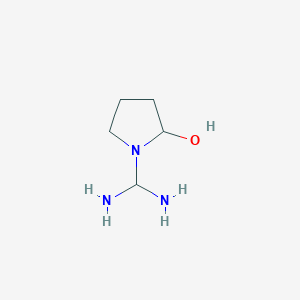

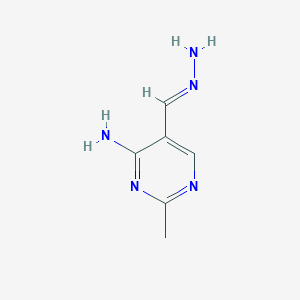
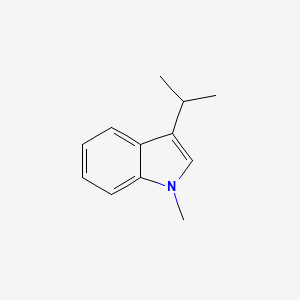
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
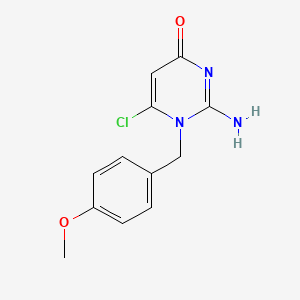
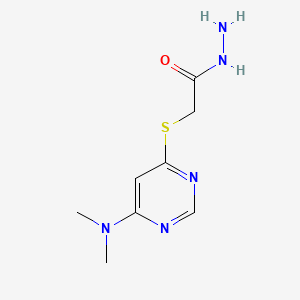
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)


![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
